1-(4-(Methylthio)phenyl)-2-(propylthio)ethan-1-one
CAS No.:
Cat. No.: VC18280777
Molecular Formula: C12H16OS2
Molecular Weight: 240.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16OS2 |
|---|---|
| Molecular Weight | 240.4 g/mol |
| IUPAC Name | 1-(4-methylsulfanylphenyl)-2-propylsulfanylethanone |
| Standard InChI | InChI=1S/C12H16OS2/c1-3-8-15-9-12(13)10-4-6-11(14-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
| Standard InChI Key | FNEXTZSRKLUCDD-UHFFFAOYSA-N |
| Canonical SMILES | CCCSCC(=O)C1=CC=C(C=C1)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ethanone core substituted at the 1-position with a 4-(methylthio)phenyl group and at the 2-position with a propylthio moiety. The IUPAC name, 1-(4-methylsulfanylphenyl)-2-propylsulfanylethanone, reflects this arrangement. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Canonical SMILES | CCCSCC(=O)C1=CC=C(C=C1)SC | |
| Standard InChIKey | FNEXTZSRKLUCDD-UHFFFAOYSA-N | |
| XLogP3 (Predicted) | 3.8 |
The methylthio (-SMe) and propylthio (-SPr) groups confer moderate hydrophobicity, as evidenced by the calculated partition coefficient (XLogP3 ≈ 3.8). This balance between lipophilicity and polarizability suggests potential for membrane permeability in biological systems, though current applications remain strictly limited to non-biological research contexts.
Spectroscopic Characterization
While explicit spectroscopic data for this compound remains scarce in public databases, analogous thioether-containing acetophenones provide insight. For example, 1-[4-(methylthio)phenyl]ethan-1-one (CAS 1778-09-2) exhibits strong infrared absorption at 1665 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (C-S vibrations) . Nuclear magnetic resonance (NMR) spectra of similar compounds typically show:
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¹H NMR: δ 2.5–3.0 ppm (S-CH₂-/CH₃ protons)
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¹³C NMR: δ 190–200 ppm (ketone carbonyl), δ 30–45 ppm (thioether carbons) .
The propylthio chain in 1-(4-(methylthio)phenyl)-2-(propylthio)ethan-1-one would likely introduce additional splitting in the δ 1.0–1.7 ppm region due to CH₂ group coupling .
Synthesis and Manufacturing
General Synthetic Strategies
Thioether formation typically proceeds via nucleophilic substitution or Mitsunobu reactions. For this compound, a plausible route involves:
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Step 1: Friedel-Crafts acylation of 4-(methylthio)benzene with chloroacetyl chloride to form 2-chloro-1-(4-(methylthio)phenyl)ethan-1-one.
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Step 2: Displacement of chloride by propane-1-thiol in the presence of a base (e.g., K₂CO₃) under inert atmosphere .
This methodology aligns with the synthesis of 1-(4-(2-chloroethoxy)phenyl)ethanone, where alkylation of phenolic oxygen was achieved using 1-bromo-2-chloroethane under basic conditions .
Optimization Challenges
Key challenges in synthesis include:
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Regioselectivity control: Competing substitution at both α- and β-positions of the ketone
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Oxidative stability: Thioethers are prone to oxidation; reactions often require degassed solvents and nitrogen atmospheres .
Industrial-scale production would necessitate careful optimization of stoichiometry and reaction time to minimize byproducts like disulfides or sulfoxides.
Reactivity and Functionalization
Oxidation Pathways
The sulfur atoms in the thioether groups undergo predictable transformations:
| Reaction Type | Conditions | Product |
|---|---|---|
| Controlled oxidation | H₂O₂, CH₃COOH, 0–5°C | Sulfoxide derivatives |
| Strong oxidation | KMnO₄, H₂SO₄, reflux | Sulfone derivatives |
These oxidized forms exhibit altered electronic properties, potentially enhancing coordination capacity toward transition metals . For instance, sulfone analogs of similar compounds demonstrate improved solubility in polar aprotic solvents like DMSO .
Nucleophilic Substitution
The ketone carbonyl serves as an electrophilic site for reactions with:
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Grignard reagents: Formation of tertiary alcohols
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Hydrazines: Synthesis of hydrazones for crystallography studies
The crystal structure of (E)-2-(bis(methylthio)methylene)-1-phenyl-3-(2-phenylhydrazono)butan-1-one (C19H20N2OS2) reveals how hydrazone formation can stabilize specific conformations through intramolecular hydrogen bonding .
Applications in Scientific Research
Organic Synthesis Building Block
This compound serves as a versatile precursor for:
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Heterocyclic systems: Thiophene and thiazole ring construction via cyclocondensation
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Ligand design: Potential chelating agent for Pd(II) or Cu(I) in cross-coupling catalysis
The methylthio group’s electron-donating nature (+M effect) activates the aromatic ring toward electrophilic substitution, enabling further functionalization at the para position .
Materials Science Applications
Preliminary studies on analogous thioether-ketone hybrids suggest utility in:
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Organic semiconductors: Sulfur’s polarizability enhances charge transport properties
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Liquid crystals: Alkylthio chains promote mesophase stability
| Hazard Type | Precautionary Measures |
|---|---|
| Skin irritation | Nitrile gloves, lab coat |
| Eye damage | Chemical goggles |
| Respiratory risks | Fume hood (≥0.5 m/s airflow) |
Future Research Directions
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Catalytic applications: Explore use in asymmetric synthesis as chiral auxiliaries
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Pharmaceutical potential: Investigate bioisosteric replacement of oxygen ethers
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Polymer chemistry: Develop thioether-containing monomers for conductive polymers
The compound’s dual thioether functionality presents untapped opportunities in supramolecular chemistry and nanotechnology. Systematic studies comparing its reactivity with mono-thioether analogs could reveal cooperative effects between sulfur centers.
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